3-Fluoro-5-(trifluoromethyl)pyridin-2-amine

Vue d'ensemble

Description

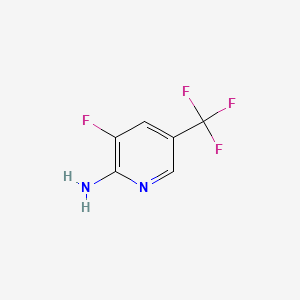

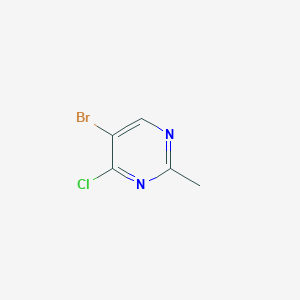

“3-Fluoro-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound with the molecular formula C6H4F4N2 . It is a solid substance with a molecular weight of 180.1 . The IUPAC name for this compound is 3-fluoro-5-(trifluoromethyl)-2-pyridinylamine .

Synthesis Analysis

The synthesis of “3-Fluoro-5-(trifluoromethyl)pyridin-2-amine” involves several steps. One method involves a Pd-catalyzed coupling reaction . Another method involves the direct chlorination and fluorination of 3-picoline . The specific synthesis pathway can vary depending on the desired target compound .Molecular Structure Analysis

The molecular structure of “3-Fluoro-5-(trifluoromethyl)pyridin-2-amine” consists of a pyridine ring with a fluorine atom and a trifluoromethyl group attached to it . The InChI key for this compound is HAVVQRHBCUBQGG-UHFFFAOYSA-N .Chemical Reactions Analysis

“3-Fluoro-5-(trifluoromethyl)pyridin-2-amine” can participate in various chemical reactions. For instance, it can act as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules .Physical And Chemical Properties Analysis

“3-Fluoro-5-(trifluoromethyl)pyridin-2-amine” is a white solid . It has a melting point of 63.0-72.0°C . It should be stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique

Agrochemical Applications

Trifluoromethylpyridines, including 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Novel Molecules

3-Fluoro-5-(trifluoromethyl)pyridin-2-amine can act as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules . These hybrid molecules are potential inhibitors of NS5B, which could be used in the treatment of Hepatitis C .

Fungicidal Activity

Trifluoromethyl-substituted pyridine derivatives, including 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine, have shown higher fungicidal activity than chlorine and other derivatives .

Synthesis of Fluazinam

2,3,5-DCTF, a derivative of trifluoromethylpyridine, is utilized in the synthesis of fluazinam . Fluazinam is a broad-spectrum fungicide used to control a wide range of fungi, including those that cause leaf spots, blights, and rots .

Pain Management

Trifluoromethylpyridines have been found to be involved in the production of a calcitonin gene-related peptide (CGRP) receptor antagonist . This antagonist can potentially be used in pain management, particularly in conditions involving the meningeal blood vessels and dura .

Safety and Hazards

Orientations Futures

Trifluoromethylpyridine derivatives, such as “3-Fluoro-5-(trifluoromethyl)pyridin-2-amine”, have gained significant interest in the field of agrochemical and pharmaceutical compounds . They are key structural ingredients for the development of many such compounds . Therefore, the demand for these derivatives is expected to increase in the future .

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of inhibitors for various diseases .

Biochemical Pathways

It’s worth noting that similar compounds have been involved in the synthesis of novel molecules for potential treatment of various diseases .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Propriétés

IUPAC Name |

3-fluoro-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVVQRHBCUBQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648636 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-(trifluoromethyl)pyridin-2-amine | |

CAS RN |

852062-17-0 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852062-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1292774.png)